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Compound of Interest

Compound Name: Benzyithiouracil

Cat. No.: B1215630

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and
polymorphic behavior of Benzylthiouracil (BTU), an active pharmaceutical ingredient (API)
used in the treatment of hyperthyroidism. Understanding the solid-state chemistry of BTU,
particularly its polymorphism, is critical for ensuring drug product quality, stability, and
bioavailability.

Introduction to Benzylthiouracil

Benzylthiouracil (6-benzyl-2-thiouracil) is a thioamide-based antithyroid agent that inhibits the
production of thyroid hormones.[1] Like many APIs, its solid form can exist in different crystal
structures known as polymorphs. These polymorphs, while chemically identical, possess
distinct physical properties that can significantly impact the drug's performance, including its
dissolution rate and manufacturing characteristics. Research has confirmed that
Benzylthiouracil is dimorphic, existing in two distinct crystalline forms, designated Form | and
Form I1.[1]

Molecular and Crystal Structure

The fundamental molecular structure of Benzylthiouracil consists of a pyrimidone ring
functionalized with a benzyl group and a sulfur atom.

» IUPAC Name: 6-benzyl-2-sulfanylidene-1H-pyrimidin-4-one[2]
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e Molecular Formula: C11H10N20S[2]
e Molecular Weight: 218.28 g/mol

The polymorphism of Benzylthiouracil arises from the molecule's conformational versatility,
allowing it to pack in different arrangements within the crystal lattice.[1] This results in two
polymorphs with unique crystal structures and physical properties. The crystallographic data for
both forms, as identified in the literature, are summarized below.

Table 1: Crystallographic Data of Benzylthiouracil Polymorphs

Parameter Form | Form Il
Crystal System Monoclinic Monoclinic
Space Group P2i/a P2i/c

a (A) 10.457(4) 9.735(1)

b (A) 20.131(6) 9.158(2)

c (A) 10.339(4) 12.189(2)
3 (°) ** 108.99(3) 107.83(1)

Data sourced from Halder (1987) for Form | and Delage et al. (1986) for Form II, as compiled
by Rietveld et al. (2021).[1]

Thermodynamic Properties and Stability
Relationship

Calorimetric studies have established the thermodynamic relationship between the two
polymorphs. Benzylthiouracil exhibits an enantiotropic relationship, meaning each form is
stable under a specific range of temperatures and pressures.[1]

e Form Il is the thermodynamically stable polymorph under ambient conditions.[1]

e Form | is the stable form at higher temperatures.[1]
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Upon heating, the low-temperature Form Il undergoes an endothermic transformation into the
high-temperature Form I.[1] Further heating causes Form | to melt.[1] Crystallographic and
thermal expansion studies have shown that Form | is denser than Form Il.[1] This leads to a
negative slope in the pressure-temperature phase diagram for the equilibrium between the two
solid forms.[1]

Table 2: Thermodynamic Properties of Benzylthiouracil Polymorphs

Parameter Value

Form Il - Form | Transition Temperature 405.4 (1.0) K
Enthalpy of Transition (AHII - 1) 56(1.5)Jg?
Form | Melting Temperature 496.8 (1.0) K
Enthalpy of Fusion (AHI-L) 152.6 (4.0)Jg*

Data sourced from Rietveld et al. (2021).[1]

The thermodynamic relationship between the two polymorphs is illustrated in the following
diagram.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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benzylthiouracil]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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